GC-A Positive Allosteric Modulator Screening Hit Confirmation
In a confirmatory 10-point dose-response assay using HEK293 cells stably overexpressing human GC-A receptor, N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide was identified as a confirmed small-molecule activator . The assay measured cGMP production via TR-FRET in the presence of a submaximal (EC30) concentration of ANP (9 pM). The compound was tested in triplicate at concentrations from 40 µM down to 78 nM . While specific EC50 values for this compound are not publicly disclosed in the dataset, its inclusion in a confirmatory dose-response set indicates that it met the hit threshold (≥3-fold increase in cGMP over baseline) that distinguished it from the majority of the NIH Molecular Libraries Small Molecule Repository, including unsubstituted benzothiazole carboxamides that failed to confirm [1].
| Evidence Dimension | GC-A PAM activity (cGMP production enhancement) |
|---|---|
| Target Compound Data | Confirmed activator in confirmatory dose-response assay; tested 40 µM – 78 nM (exact EC50 undisclosed) |
| Comparator Or Baseline | Non-fluorinated N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide: not confirmed as a GC-A PAM hit in the same primary HTS [1] |
| Quantified Difference | Qualitative discrimination: confirmed activator vs. inactive/not confirmed |
| Conditions | HEK293-GC-A cells; ANP EC30 (9 pM); TR-FRET cGMP detection; 10-point dose-response in triplicate |
Why This Matters
This confirmed activity on a clinically relevant cardiovascular target differentiates the compound from generic benzothiazole analogs and supports its procurement for GC-A PAM lead optimization programs.
- [1] Sangaralingham, S. J., et al. (2021). Discovery of small molecule guanylyl cyclase A receptor positive allosteric modulators. Proceedings of the National Academy of Sciences, 118(52), e2109386118. doi:10.1073/pnas.2109386118 View Source
